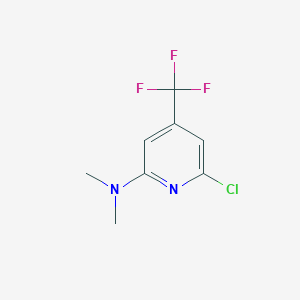

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

説明

特性

IUPAC Name |

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2/c1-14(2)7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEZJJABVTWCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chloromethylation of N,N-Dimethylpyridin-2-amine

One foundational step in preparing the 6-chloro substituent involves chloromethylation of N,N-dimethylpyridin-2-amine. This method has been reported as follows:

- Reaction : N,N-dimethylpyridin-2-amine is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2).

- Conditions : The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

- Outcome : This process selectively introduces a chloromethyl group at the 6-position of the pyridine ring, forming 6-(chloromethyl)-N,N-dimethylpyridin-2-amine, which can be further transformed into the target compound.

This method is well-suited for laboratory-scale synthesis and can be adapted for industrial applications with optimization of catalyst loading and solvent recycling.

Amination and Dehalogenation of 2,6-Dichloro-4-(trifluoromethyl)pyridine

A key industrially relevant approach to synthesize the trifluoromethyl-substituted aminopyridine core involves:

- Starting Material : 2,6-dichloro-4-(trifluoromethyl)pyridine.

- Step 1 (Amination) : Reaction with aqueous ammonia in a hydrophilic ether solvent (e.g., 2-methyltetrahydrofuran) under elevated temperature (about 150 °C) in an autoclave for approximately 6 hours. This step selectively substitutes the chlorine at the 2-position with an amino group.

- Step 2 (Dehalogenation) : Catalytic hydrogenation using 5% palladium on activated carbon at 100 °C under hydrogen pressure (~1.6 MPa) for about 3 hours removes the chlorine at the 6-position, yielding 2-amino-4-(trifluoromethyl)pyridine.

- Purification : After reaction completion, the mixture is cooled, filtered, extracted with ethyl acetate, washed with saline, dried, and crystallized using n-hexane to afford the product in high yield (~71.4%).

This two-step process is notable for its industrial applicability due to the use of relatively mild conditions, scalable equipment (autoclave), and straightforward purification steps.

Alternative Synthesis via 2-Fluoro-4-(trifluoromethyl)pyridine

Another reported synthetic route involves:

- Reactants : 2-fluoro-4-(trifluoromethyl)pyridine, acetamidine hydrochloride, sodium hydroxide, and water.

- Process : Under controlled conditions, nucleophilic substitution and amination reactions lead to the formation of 2-amino-4-(trifluoromethyl)pyridine intermediates, which can be further chlorinated or functionalized to reach the target compound.

- Yield : Reported yields for these transformations are approximately 71.9%.

This method offers an alternative pathway that could be optimized for specific synthetic needs, especially when starting materials or reagents differ.

Comparative Summary of Preparation Methods

Research Findings and Industrial Implications

- The two-step amination followed by catalytic hydrogenation has been demonstrated to be effective for producing 2-amino-4-(trifluoromethyl)pyridine derivatives, which are key intermediates for the target compound.

- Reaction parameters such as temperature (130–160 °C), reaction time (4–7 hours for amination; 3 hours for hydrogenation), and catalyst loading are critical for optimizing yield and purity.

- The use of hydrophilic ethers as solvents facilitates the amination step and enhances reaction efficiency.

- Crystallization and purification protocols involving n-hexane washing ensure high-quality product isolation.

- These methods are supported by patent literature and peer-reviewed chemical synthesis databases, underscoring their reliability and industrial relevance.

化学反応の分析

Types of Reactions

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may lead to the formation of various oxidized or reduced products .

科学的研究の応用

Chemistry

In chemistry, 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study its effects on various biological systems. It may be used as a tool to investigate the role of specific molecular targets and pathways in biological processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a lead compound for drug discovery .

Industry

In industry, this compound is used in the production of various chemical products. It may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .

作用機序

The mechanism of action of 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Pyridine vs. Pyrimidine Derivatives

A critical distinction lies in the heterocyclic core. The target compound contains a pyridine ring , whereas analogs like 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 866648-53-5) feature a pyrimidine ring . Pyrimidines introduce additional nitrogen atoms at positions 1 and 3, altering electronic distribution and hydrogen-bonding capabilities. For example, the pyrimidine analog has a molecular formula of C₇H₇ClF₃N₃ (MW: 225.60 g/mol) and is used in kinase inhibitor development due to its enhanced polarity .

Substituent Positional Isomerism

- 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3) places the trifluoromethyl group at position 5 instead of 3. Its molecular weight is 196.56 g/mol .

- 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 915924-97-9) swaps the chlorine and trifluoromethyl positions on a pyrimidine ring, leading to distinct reactivity in nucleophilic substitution reactions .

Functional Group Modifications

- 6-Chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1023813-53-7) replaces the dimethylamino group with a single methyl group, reducing lipophilicity (logP: ~2.1 vs. ~2.8 for the target compound). This modification impacts membrane permeability and metabolic stability .

- Fluazinam (CAS 79622-59-6), a fungicidal agent, incorporates multiple electron-withdrawing groups (Cl, CF₃, NO₂) on both pyridine and benzene rings. Its larger structure (MW: 465.10 g/mol) and nitro groups enhance redox activity, making it unsuitable for therapeutic applications but effective in agriculture .

Data Table: Key Comparative Properties

生物活性

6-Chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine (CAS No. 34486-23-2) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The compound's unique trifluoromethyl group and chlorinated structure contribute to its pharmacological profile, making it a candidate for various therapeutic applications.

- Molecular Formula : C₈H₈ClF₃N₂

- Molecular Weight : 196.56 g/mol

- CAS Number : 34486-23-2

- MDL Number : MFCD00128898

- Boiling Point : Not specified

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential as an antitumor agent and its selectivity against certain cancer cell lines.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties:

- Inhibitory Effects on Cell Proliferation : The compound demonstrated a strong inhibitory effect on the proliferation of the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, with an IC₅₀ value of approximately 0.126 μM. This suggests high potency against aggressive cancer types while showing reduced effects on non-cancerous cells, indicating a favorable therapeutic window .

- Mechanism of Action : The compound has been observed to inhibit key signaling pathways involved in tumor growth. Specifically, it affects the phosphorylation of EGFR (Epidermal Growth Factor Receptor), induces apoptosis in resistant cell lines, and arrests the cell cycle at the G2/M phase .

- Metastasis Inhibition : In vivo studies using BALB/c nude mice revealed that treatment with this compound significantly inhibited lung metastasis of TNBC cells compared to known treatments, suggesting its potential as a therapeutic agent in metastatic cancer management .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at position 4 of the pyridine ring is critical for enhancing biological activity. Comparative studies have shown that derivatives lacking this group exhibit significantly reduced activity against Chlamydia and other pathogens, emphasizing the importance of electron-withdrawing groups in enhancing efficacy .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Chlamydia Infection Models : In vitro assays demonstrated that this compound selectively inhibited Chlamydia infections, outperforming several existing treatments. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis due to its structural properties .

- Cancer Therapeutics : A study highlighted that compounds structurally similar to this compound showed promising results in targeting various cancer cell lines, with specific emphasis on their selective toxicity towards malignant cells over healthy ones .

Comparative Biological Activity Table

| Compound Name | IC₅₀ (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.126 | MDA-MB-231 (TNBC) | EGFR inhibition, apoptosis induction |

| Other Trifluoromethyl Derivative | >1.0 | Non-cancerous MCF10A | Minimal effect |

Q & A

Advanced Research Question

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between the pyridine ring and substituents (e.g., trifluoromethyl and dimethylamine groups), which influence π-π stacking and hydrogen bonding. For example, intramolecular N–H⋯N hydrogen bonds stabilize planar conformations .

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify regioselectivity, with characteristic shifts for Cl (δ ~160 ppm in ¹³C) and CF₃ (δ ~120 ppm) .

- DFT Calculations : Molecular orbital analysis (e.g., HOMO-LUMO gaps) predicts reactivity trends, such as electrophilic attack at the 4-position .

How do substituents (e.g., Cl, CF₃) influence electrophilic substitution reactivity in related pyridine derivatives?

Basic Research Question

The electron-withdrawing trifluoromethyl group at the 4-position deactivates the pyridine ring, directing electrophiles (e.g., nitration, halogenation) to the 2- or 6-positions. Chlorine at the 6-position further enhances this effect, making the compound resistant to further electrophilic attack unless strong Lewis acids (e.g., AlCl₃) are used . Kinetic studies in HNO₃/H₂SO₄ mixtures show slower nitration rates compared to non-fluorinated analogs, corroborated by Hammett σ⁺ values .

How should researchers address contradictions in spectroscopic data for structurally similar analogs?

Advanced Research Question

Discrepancies often arise from:

- Tautomerism : Equilibrium between amine and imine forms in DMSO can cause split peaks in ¹H NMR. Variable-temperature NMR (VT-NMR) at 25–80°C resolves dynamic effects .

- Crystallographic Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points and XRD patterns. Use DSC to identify polymorphs .

- Impurity Profiles : LC-MS with high-resolution ESI+ detects trace byproducts (e.g., dechlorinated intermediates) that may skew elemental analysis .

What strategies mitigate challenges in regioselective functionalization of the pyridine core?

Advanced Research Question

- Protecting Groups : Temporary protection of the dimethylamine group with Boc anhydride prevents unwanted side reactions during halogenation .

- Directed ortho-Metalation : Use of LDA (lithium diisopropylamide) at −78°C directs lithiation to the 3-position, enabling carboxylation or alkylation .

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., amidation) under controlled conditions, reducing decomposition of thermally sensitive intermediates .

How does the compound’s electronic structure impact its utility in medicinal chemistry?

Basic Research Question

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the chloro substituent provides a handle for further derivatization (e.g., Suzuki coupling for library synthesis). Docking studies suggest the planar pyridine core interacts with hydrophobic enzyme pockets, as seen in kinase inhibitors .

What are the limitations of current synthetic methods, and how can they be addressed?

Advanced Research Question

- Low Yields in Cross-Coupling : Steric hindrance from the dimethylamine group reduces catalytic turnover. Solutions include using bulkier ligands (XPhos) or microwave irradiation .

- Purification Challenges : Hydrophobic CF₃ groups complicate aqueous workup. Switch to fluorous-phase extraction or silica gel modified with perfluorinated tags .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。